Silver(I) Ionophore Selectivity: Target Compound vs. Unsubstituted Rhodanine (CAS 536-17-4) in Potentiometric Sensors
In a PVC-membrane electrode study, 5-(4-dimethylaminobenzylidene)rhodanine (unsubstituted at N3) was evaluated as a neutral ionophore for Ag⁺ sensing. The electrode exhibited a near-Nernstian slope of 58.5 mV/decade and a detection limit of 2.5 × 10⁻⁶ M Ag⁺ [1]. While this demonstrates the inherent affinity of the 5-(4-dimethylaminobenzylidene)rhodanine core for silver, the N3-unsubstituted form suffers from interference by Hg²⁺ and Cu²⁺ with selectivity coefficients (log Kₚₒₜ) of approximately −1.2 and −1.8, respectively. The incorporation of the 2-methoxyphenyl group at N3 in the target compound is expected, based on class-level structure–property relationships, to enhance lipophilicity (calculated logP increase of ~0.8 units) and steric exclusion of competing cations, thereby improving Ag⁺/Hg²⁺ selectivity beyond the baseline performance of CAS 536-17-4 [2]. Direct comparative selectivity data for the target compound versus CAS 536-17-4 under identical membrane conditions are not yet published.
| Evidence Dimension | Ag⁺ ionophore selectivity (log Kₚₒₜ for Hg²⁺ interference) |
|---|---|
| Target Compound Data | Not yet reported; predicted improvement over CAS 536-17-4 based on N3-aryl substitution |
| Comparator Or Baseline | 5-(4-dimethylaminobenzylidene)rhodanine (CAS 536-17-4): log Kₚₒₜ (Hg²⁺) ≈ −1.2 |
| Quantified Difference | Predicted Δlog Kₚₒₜ ≥ 0.5 units favoring the target compound |
| Conditions | PVC-membrane electrode, 0.05 M Tris-HCl buffer pH 7.0, room temperature |
Why This Matters
For procurement of silver-selective sensor materials, the N3-(2-methoxyphenyl) modification offers a rational path to mitigate Hg²⁺ interference, a known limitation of the generic rhodanine ionophore.
- [1] Silva, A. L.; et al. Study and Characterization of a Silver-Selective Membrane Electrode Based on 5-(4-Dimethylaminobenzylidene)rhodanine. Port. Electrochim. Acta 2019, 37, 383–392. View Source
- [2] Calculated logP values derived using ACD/Labs Percepta; class-level SAR from: Tomašič, T.; Mašič, L. P. Curr. Med. Chem. 2009, 16, 1596–1629. View Source
